
2-Hydrazinoquinoxaline
Overview
Description
2-Hydrazinoquinoxaline is a heterocyclic compound with the molecular formula C8H8N4 It is a derivative of quinoxaline, which is a fused ring system consisting of a benzene ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinoquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate. This reaction can be carried out in solvents such as methanol or dioxane, often in the presence of a base like triethylamine . The reaction conditions are generally mild, and the product can be isolated through standard purification techniques such as recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same basic principles as laboratory methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinoquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, hydrazones, and other nitrogen-containing heterocycles .
Scientific Research Applications
Antimicrobial Activity
Overview:
The increasing resistance of bacteria to conventional antibiotics necessitates the exploration of novel compounds like 3-hydrazinoquinoxaline-2-thiol. This compound exhibits promising antibacterial properties, especially against methicillin-resistant Staphylococcus aureus (MRSA).
Case Study:
A study investigated the synergistic effects of 3-hydrazinoquinoxaline-2-thiol combined with penicillin against various MRSA strains. The results indicated that the combination significantly reduced the Minimum Inhibitory Concentration (MIC) values for both agents, enhancing their efficacy against resistant strains. Specifically, the MIC for penicillin decreased from 512 µg/mL to 32 µg/mL when combined with 3-hydrazinoquinoxaline-2-thiol .
Data Table: Synergistic Effects Against MRSA
Combination | MIC (µg/mL) | Reduction Factor |
---|---|---|
Penicillin Alone | 512 | - |
3-Hydrazinoquinoxaline-2-Thiol Alone | 64 | - |
Penicillin + 3-Hydrazinoquinoxaline-2-Thiol | 32 | 16-fold |
Antifungal Activity
Overview:
In addition to its antibacterial properties, 3-hydrazinoquinoxaline-2-thiol has shown significant antifungal activity against various Candida species.
Case Study:
A study assessed the fungicidal effects of this compound in comparison with Amphotericin B. Results demonstrated that the MIC values for both compounds were comparable; however, when used in combination with thymoquinone, a significant synergistic effect was observed, leading to reductions in MIC values by up to 64-fold against clinical Candida strains .
Data Table: Antifungal Efficacy Against Candida
Compound | MIC Range (µg/mL) | Synergistic Effect |
---|---|---|
Thymoquinone | 64 - 8 | Yes |
3-Hydrazinoquinoxaline-2-Thiol | 64 - 8 | Yes |
Combination (Both) | Reduced significantly | Yes |
Wound Healing Applications
Overview:
The potential of 3-hydrazinoquinoxaline-2-thiol in promoting wound healing has been explored in diabetic models.
Case Study:
Research involving streptozotocin-induced diabetic rats demonstrated that topical application of a hydrogel containing 3-hydrazinoquinoxaline-2-thiol significantly accelerated wound closure compared to control groups. Histological analysis revealed enhanced re-epithelialization and collagen deposition, along with a marked reduction in inflammatory markers such as IL-1β and TNF-α .
Data Table: Wound Healing Efficacy
Treatment | Wound Closure Rate (%) | Inflammatory Markers Reduction |
---|---|---|
Control | X | High |
Hydrogel with Compound | Y | Significant |
Conclusion and Future Directions
The multifaceted applications of 3-hydrazinoquinoxaline-2-thiol highlight its potential as a therapeutic agent in combating infections and promoting wound healing. The synergistic interactions observed with existing antibiotics suggest that this compound could play a crucial role in addressing antibiotic resistance. Future research should focus on further elucidating its mechanisms of action and exploring its efficacy in clinical settings.
Mechanism of Action
The mechanism of action of 2-Hydrazinoquinoxaline involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and interferes with essential enzymatic processes. The compound’s hydrazine group is particularly reactive, allowing it to form covalent bonds with target proteins, thereby inhibiting their function .
Comparison with Similar Compounds
3-Hydrazinoquinoxaline-2-thiol: This compound has shown synergistic activity with antibiotics like penicillin.
Quinoxaline-2-carboxylate: Known for its antimicrobial properties.
2,3-Dichloroquinoxaline: A precursor in the synthesis of various quinoxaline derivatives.
Uniqueness: 2-Hydrazinoquinoxaline stands out due to its versatile reactivity and potential for modification. Its hydrazine group allows for a wide range of chemical transformations, making it a valuable intermediate in synthetic chemistry. Additionally, its promising antimicrobial properties make it a candidate for further pharmaceutical development .
Biological Activity
2-Hydrazinoquinoxaline, a derivative of quinoxaline, has garnered attention in various fields of biological research due to its potential therapeutic activities. This article explores the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent studies and findings.
Chemical Structure and Properties
This compound is characterized by its hydrazine group attached to the quinoxaline backbone. The structural formula can be represented as follows:
This unique structure contributes to its diverse biological activities, including interactions with DNA and various cellular pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound derivatives. A notable investigation focused on the synergistic effects of 3-hydrazinoquinoxaline-2-thiol in combination with penicillin against Methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that the combination therapy significantly reduced the Minimum Inhibitory Concentration (MIC) of penicillin from 512 μg/mL to 32 μg/mL, showcasing a promising strategy to combat antibiotic resistance .
Table 1: Antimicrobial Efficacy of 3-Hydrazinoquinoxaline-2-Thiol
Treatment Combination | MIC (μg/mL) |
---|---|
Penicillin Alone | 512 |
Penicillin + 3-Hydrazinoquinoxaline-2-thiol | 32 |
The study also suggested that this synergy might be attributed to enhanced production of reactive oxygen species (ROS), which play a crucial role in bacterial cell death .
Anti-Inflammatory Activity
In addition to its antimicrobial properties, this compound exhibits significant anti-inflammatory activity . A study evaluated its effects in a carrageenan-induced paw edema model in Wistar rats. The results demonstrated that treatment with 3-hydrazinoquinoxaline-2-thiol led to a marked reduction in inflammatory markers such as TNF-α and IL-6, comparable to diclofenac, a known anti-inflammatory drug .
Table 2: Inflammatory Marker Levels Post-Treatment
Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 200 |
Diclofenac | 50 | 80 |
3-Hydrazinoquinoxaline-2-thiol | 60 | 90 |
These findings suggest that the compound may effectively restore normal histological structures and reduce inflammatory cell infiltration .
Anticancer Activity
Emerging research indicates that derivatives of hydrazinoquinoxaline may possess anticancer properties . A study screening various quinoxaline derivatives for anticancer activity found that certain compounds exhibited significant cytotoxic effects against cancer cell lines, including leukemia and non-small cell lung cancer . The mechanism of action appears to involve interference with cellular respiration and apoptosis pathways.
Table 3: Anticancer Activity of Quinoxaline Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | Leukemia SR | 3.91 |
Compound B | Non-small cell lung | 5.18 |
Compound C | P. aeruginosa | 4.50 |
The ability of these compounds to disrupt cellular integrity highlights their potential as novel therapeutic agents in cancer treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Hydrazinoquinoxaline, and how can reaction conditions (e.g., temperature, solvent) be optimized to improve yield?
- Methodological Answer : The synthesis of this compound typically involves hydrazine substitution at the 2-position of quinoxaline derivatives. One advanced method involves reacting a halogen-substituted quinoxaline (e.g., 2-chloroquinoxaline) with hydrazine hydrate under reflux in ethanol for 8–12 hours . For halogen-sensitive intermediates, an alternative route uses nitrosation of this compound precursors in acetic acid at low temperatures (0–5°C) to form tetrazoloquinoxalines, which can be reversed under acidic conditions . Optimization should focus on:
- Temperature : Prolonged reflux (>12 hours) may degrade the product.
- Solvent : Polar aprotic solvents (e.g., DMF) can accelerate substitution but require strict anhydrous conditions.
- Stoichiometry : Excess hydrazine (2–3 equivalents) ensures complete substitution.
Yield validation via HPLC (C18 column, methanol:water = 70:30) is recommended .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should purity thresholds be validated?
- Methodological Answer :
- 1H/13C NMR : The hydrazino group (-NH-NH2) shows broad singlets at δ 3.5–4.5 ppm (DMSO-d6). Aromatic protons in the quinoxaline ring appear as doublets between δ 8.0–9.0 ppm .
- HPLC : Use a reverse-phase column with UV detection at 254 nm. Purity >95% is acceptable for biological assays, validated using a calibration curve of analytical-grade standards .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 161.1 (calculated: 160.18 g/mol) .
- Elemental Analysis : Carbon and nitrogen percentages must align with theoretical values (C: 60.00%, N: 34.98%) within ±0.3% .
Q. What are the recommended storage conditions for this compound to prevent degradation, and what degradation products are likely?
- Methodological Answer : Store at room temperature in airtight, amber vials under inert gas (argon or nitrogen) to minimize oxidation. Degradation occurs via:
- Hydrolysis : In humid environments, the hydrazino group may hydrolyze to form quinoxalin-2-one (detectable via TLC, Rf = 0.5 in ethyl acetate) .
- Oxidation : Exposure to air produces azoxy derivatives, identifiable by a yellow color change and confirmed via FT-IR (N=N-O stretch at ~1250 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights exist for the cyclization of this compound to tetrazolo[1,5-a]quinoxalines, and how can reaction kinetics be quantitatively analyzed?
- Methodological Answer : Cyclization occurs via nitrosation (HNO2) of the hydrazino group, forming a diazonium intermediate that undergoes intramolecular cyclization. Key steps:
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor diazonium formation (λmax = 300 nm) in acetic acid at 0–5°C .
- Rate Constants : Fit data to a second-order kinetic model. Activation energy (Ea) can be derived from Arrhenius plots using variable-temperature NMR .
Competing pathways (e.g., dimerization) can be suppressed by maintaining low concentrations (<0.1 M) .
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity of this compound in biological systems or catalytic applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (<4 eV) indicates high reactivity toward electrophiles .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The hydrazino group’s lone pairs form hydrogen bonds with catalytic residues (e.g., Asp86 in EGFR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes. RMSD >2.0 Å suggests poor binding .
Q. How should researchers address contradictions in reported biological activities of this compound derivatives (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) using standardized protocols (e.g., MTT assay, 48-hour incubation) .
- Structural Confounders : Compare substituent effects. For example, electron-withdrawing groups (e.g., -NO2) enhance cytotoxicity but reduce antimicrobial activity .
- Metabolic Stability : Test compounds in liver microsome assays (e.g., human CYP450 isoforms) to identify rapid degradation as a source of false negatives .
Properties
IUPAC Name |
quinoxalin-2-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULVDPYLWVXKGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302624 | |
Record name | 2-hydrazinoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61645-34-9 | |
Record name | 61645-34-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydrazinoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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